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Compound of Interest

Compound Name: 3,5-Dichloro-benzamidine

CAS No.: 188257-67-2

Cat. No.: B069900 Get Quote

Experimental Protocols for Synthesis, Characterization, and Protease Inhibition

Executive Summary & Chemical Identity
3,5-Dichloro-benzamidine is a potent, reversible, competitive inhibitor of trypsin-like serine

proteases. Structurally, it consists of a benzene ring substituted with chlorine atoms at the meta

positions (3 and 5) and a positively charged amidine group.

This compound acts as a critical chemical probe in Fragment-Based Drug Discovery (FBDD).

The amidine moiety anchors the molecule into the S1 specificity pocket of the protease

(forming a salt bridge with Asp189 in trypsin or Asp189 in thrombin), while the 3,5-dichloro

substitution probes the hydrophobic environment of the S1 sub-sites, often yielding higher

affinity than unsubstituted benzamidine due to the "chlorine effect" (filling hydrophobic cavities

and displacing water).
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Property Detail

Chemical Name 3,5-Dichlorobenzenecarboximidamide

Precursor CAS 6575-00-4 (3,5-Dichlorobenzonitrile)

Molecular Formula C₇H₆Cl₂N₂

Molecular Weight 189.04 g/mol (Free Base)

Solubility
Soluble in DMSO (>100 mM), Methanol;

Moderate water solubility (pH dependent)

pKa (Amidine)
~11.0 (Predominantly protonated at

physiological pH)

Primary Target
Serine Proteases (Trypsin, Thrombin, Factor

Xa)

Synthesis Protocol: The Pinner Reaction
Objective: Synthesize 3,5-Dichloro-benzamidine hydrochloride from 3,5-Dichlorobenzonitrile.

Rationale: The Pinner reaction is the gold-standard method for converting aromatic nitriles to

amidines under mild, non-aqueous conditions, preventing hydrolysis to the amide.

Reagents & Equipment[1][6]
Precursor: 3,5-Dichlorobenzonitrile (CAS 6575-00-4)[1][2]

Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O)

Reagent: Hydrogen Chloride gas (HCl) (dried) or Acetyl Chloride/Ethanol (in situ HCl

generation)

Ammonia Source: Anhydrous Ammonia (gas) or Ammonium Carbonate

Equipment: Two-neck round bottom flask, drying tube (CaCl₂), ice bath, vacuum filtration

setup.
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Stage 1: Formation of the Imidate Ester (Pinner Salt)
Preparation: Dissolve 10.0 mmol (1.72 g) of 3,5-Dichlorobenzonitrile in 20 mL of anhydrous

ethanol in a round-bottom flask.

Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas into the

solution for 30–45 minutes until saturation.

Alternative: Add 5 equivalents of Acetyl Chloride dropwise to the ethanol solution at 0°C to

generate anhydrous HCl in situ.

Incubation: Seal the flask tightly (parafilm/stopper) to exclude moisture. Store at 4°C for 24–

48 hours.

Observation: A white precipitate (the imidate ester hydrochloride) may form. If no precipitate

forms, add 50 mL of cold anhydrous diethyl ether to induce crystallization.

Isolation: Filter the solid rapidly under nitrogen or dry air. Wash with cold dry ether. Do not

expose to moist air, as the imidate hydrolyzes to the ester.

Stage 2: Conversion to Amidine
Resuspension: Suspend the isolated imidate ester intermediate in 15 mL of anhydrous

ethanol.

Ammonolysis: Cool to 0°C. Add 2.0 equivalents of Ammonia (7N in Methanol) or add solid

Ammonium Carbonate (excess).

Reaction: Stir at room temperature for 12–24 hours. The mixture will clarify as the amidine

forms.

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid

from Ethanol/Ether or Acetone to yield 3,5-Dichloro-benzamidine HCl.
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Caption: Step-wise Pinner synthesis pathway converting the nitrile precursor to the active

amidine inhibitor.

Biological Application: Protease Inhibition Assay
Objective: Determine the inhibition constant (

) of 3,5-Dichloro-benzamidine against Bovine Trypsin. Mechanism: Competitive inhibition.
The inhibitor competes with the substrate for the active site (S1 pocket).

Assay System
Enzyme: Bovine Trypsin (Type I or equivalent). Stock: 1 mg/mL in 1 mM HCl.

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide). Cleavage releases p-nitroaniline

(yellow, Abs 405 nm).

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0. (Calcium is required to stabilize Trypsin).

Detailed Protocol
Preparation of Stocks:

Inhibitor Stock: Dissolve 3,5-Dichloro-benzamidine HCl in DMSO to 10 mM. Prepare

serial dilutions (e.g., 0.1 µM to 100 µM) in Assay Buffer.

Substrate Stock: Dissolve BAPNA in DMSO to 20 mM. Dilute to working concentration

(e.g., 1 mM) in Assay Buffer.

Assay Setup (96-well plate):
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Blank: 150 µL Buffer + 50 µL Substrate (No Enzyme).

Control (V0): 140 µL Buffer + 10 µL Enzyme + 50 µL Substrate (No Inhibitor).

Experimental: 130 µL Buffer + 10 µL Inhibitor (various conc.) + 10 µL Enzyme.

Incubation & Initiation:

Incubate Enzyme and Inhibitor for 10 minutes at 25°C to reach equilibrium.

Add 50 µL Substrate to initiate the reaction.

Data Acquisition:

Monitor Absorbance at 405 nm kinetically for 10 minutes (read every 30 seconds).

Calculate the initial velocity (

) as the slope of the linear portion of the curve (

).

Data Analysis (Cheng-Prusoff)
Since the inhibition is competitive, calculate

using the IC50 value:

[S]: Concentration of substrate used.[1][3][4]

Km: Michaelis constant for BAPNA (typically ~1 mM for Trypsin).

Interpretation: A lower

indicates higher potency. 3,5-dichloro substitution typically improves affinity over
unsubstituted benzamidine (

) by enhancing hydrophobic contacts.

Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Reaction (96-well)
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Caption: Kinetic assay workflow for determining protease inhibition constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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